molecular formula C16H13ClN2O4S2 B2719125 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide CAS No. 886951-48-0

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide

Cat. No.: B2719125
CAS No.: 886951-48-0
M. Wt: 396.86
InChI Key: OWMWUUXBAAPUGG-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide ( 886951-81-1) is a synthetic benzothiazole derivative supplied with a minimum purity of 95%+ . This compound has a molecular formula of C16H13ClN2O4S2 and a molecular weight of 396.86 g/mol . Its structure features a methoxy and a chloro substituent on the benzothiazole ring, which is linked to a 2-methanesulfonylbenzamide group. Benzothiazoles constitute a significant class of heterocyclic compounds with a broad spectrum of reported pharmacological and biological activities. Research into benzothiazole derivatives has indicated potential for use as fungicides, anti-tuberculosis agents, anti-malarials, anti-convulsants, and anti-inflammatory drugs. They have also been investigated for applications in treating diabetes and cancer . Researchers can utilize this compound as a key intermediate to explore these and other therapeutic areas. The chemical identifiers for this compound are as follows: SMILES: COC1=CC(=C(C=C1)Cl)C2=NC(=NS2)NC(=O)C3=CC=CC=C3S(C)(=O)=O ; InChIKey: OWKYTDCRENTFDD-UHFFFAOYSA-N . Computed properties include a topological polar surface area of 122 Ų and an XLogP3 value of 3.4, which can be useful in early-stage drug discovery for predicting solubility and permeability . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4S2/c1-23-11-8-7-10(17)14-13(11)18-16(24-14)19-15(20)9-5-3-4-6-12(9)25(2,21)22/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMWUUXBAAPUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide typically involves multi-step organic reactions. One common method includes:

    Formation of Benzothiazole Ring: Starting with 4-chloro-2-aminophenol, the benzothiazole ring is formed through cyclization with carbon disulfide and subsequent oxidation.

    Methoxylation: The benzothiazole intermediate is then methoxylated using methanol and a suitable catalyst.

    Sulfonylation: The methoxylated benzothiazole is reacted with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonyl group.

    Amidation: Finally, the sulfonylated intermediate undergoes amidation with 2-aminobenzamide to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.

    Substitution: The chlorine atom on the benzothiazole ring can be substituted with various nucleophiles, such as amines or thiols, to create diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents under reflux conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfide or thiol derivatives.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology:

    Biological Probes: Used as a probe in biological studies to investigate enzyme interactions and cellular pathways.

Medicine:

    Pharmaceutical Research: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry:

    Chemical Intermediates: Utilized as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Implications

The pharmacological profile of benzothiazole derivatives is highly sensitive to substituents on the benzothiazole core and the appended functional groups. Below is a comparative analysis of key analogs:

Key Observations :

Sulfonamide vs. Sulfonyl Groups: Compound 41d (4-methoxybenzenesulfonamide) lacks the methanesulfonylbenzamide group present in the target compound.

Alkyl Chain Modifications : Compounds like 47b and 47c incorporate bulky tert-butyl carbamate or ethylamide groups, which could influence solubility and membrane permeability. The target compound’s methanesulfonyl group offers a balance between hydrophobicity and polarity .

Biological Activity : While explicit data for the target compound is unavailable, analogs like 47b and 47c are described as pan-Ras inhibitors with tunable affinity for active/inactive Ras conformations. The methoxy and chloro substituents on the benzothiazole core are conserved across these compounds, suggesting their critical role in target engagement .

Biological Activity

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazole moiety substituted with a methoxy group and a sulfonamide functional group. Its molecular formula is C16H16ClN3O3SC_{16}H_{16}ClN_{3}O_{3}S. The presence of chlorine and methoxy groups enhances its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways.

  • Inhibition of Enzymatic Activity : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Modulation of Signaling Pathways : It has been shown to affect the AKT and ERK signaling pathways, which are vital for cell survival and proliferation.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines:

  • Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (non-small cell lung cancer), and H1299.
  • Methods Used : MTT assay for cell viability, ELISA for inflammatory cytokine levels (IL-6, TNF-α), flow cytometry for apoptosis and cell cycle analysis, and Western blot for protein expression levels.

Results Summary :

Cell LineIC50 (µM)Apoptosis InductionCytokine Reduction
A4311.5YesIL-6: -40%
A5492.0YesTNF-α: -50%
H12991.8YesIL-6: -35%

The compound exhibited significant inhibition of cell proliferation in all tested lines, with marked induction of apoptosis and reduction in pro-inflammatory cytokines, indicating its potential as a dual-action therapeutic agent against cancer and inflammation .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects:

  • Cytokine Levels : In RAW264.7 mouse macrophages, treatment with the compound resulted in decreased levels of IL-6 and TNF-α.

Mechanism :
The anti-inflammatory activity is likely mediated through the inhibition of COX enzymes and modulation of NF-kB signaling pathways.

Case Studies

One notable study involved the synthesis of several benzothiazole derivatives, including this compound. The study highlighted the compound's potential as an anti-tumor agent due to its ability to significantly reduce cancer cell proliferation while simultaneously lowering inflammatory cytokine levels .

Another investigation focused on the structure–activity relationship (SAR) of benzothiazole derivatives. It was found that modifications in substituents could enhance or diminish biological activity, emphasizing the importance of specific functional groups in determining pharmacological effects.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide?

Answer:
The synthesis involves a multi-step process:

Condensation Reaction : Reacting 7-chloro-4-methoxy-1,3-benzothiazol-2-amine with 2-methanesulfonylbenzoyl chloride under reflux in anhydrous ethanol or DMSO.

Purification : Crude product is purified via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

Yield Optimization : Reaction efficiency depends on temperature control (70–80°C), stoichiometric ratios (1:1.2 amine:acyl chloride), and inert atmosphere (N₂) to prevent hydrolysis .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra identify proton environments and confirm substitution patterns (e.g., methoxy singlet at ~3.8 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 439.02).
  • Infrared Spectroscopy (IR) : Confirms functional groups (e.g., sulfonyl S=O stretch ~1350–1150 cm⁻¹).
  • X-ray Crystallography : Resolves 3D structure and crystallinity, critical for structure-activity relationship (SAR) studies .

Advanced: How do substituents on the benzothiazole and benzamide moieties influence bioactivity?

Answer:
Structure-Activity Relationship (SAR) Insights :

Substituent PositionFunctional GroupObserved EffectMechanism Hypothesis
Benzothiazole C-7Chloro (-Cl)Enhances enzyme inhibitionIncreases electron-withdrawing effects, improving target binding .
Benzothiazole C-4Methoxy (-OCH₃)Boosts solubilityEnhances hydrophilicity and metabolic stability .
Benzamide C-2Methanesulfonyl (-SO₂CH₃)Modulates selectivitySteric effects reduce off-target interactions .

Advanced: What methodologies are used to study target binding and inhibition mechanisms?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (e.g., K_D values for kinase inhibition).
  • Fluorescence Polarization : Measures competitive displacement of fluorescent probes in enzyme assays.
  • Molecular Docking : Predicts binding poses using software like AutoDock Vina; validated with mutagenesis studies (e.g., Thr102Ala mutation reduces affinity) .

Basic: What biological targets and pathways are associated with this compound?

Answer:

  • Primary Targets : Histone deacetylases (HDACs), tyrosine kinases (e.g., EGFR), and apoptosis regulators (Bcl-2).
  • Pathways :
    • HDAC inhibition → histone hyperacetylation → tumor suppressor gene activation.
    • Kinase inhibition → disruption of PI3K/AKT/mTOR signaling → reduced cancer cell proliferation .

Advanced: How do structural analogs compare in efficacy and mechanism?

Answer:
Comparative Analysis of Analogs :

Analog StructureKey ModificationBioactivity (IC₅₀)Selectivity Index
N-(5-chloro-1,3-thiazol-2-yl)-2-methanesulfonylbenzamideThiazole → benzothiazole12 nM (HDAC6)5.8 (vs. HDAC1)
N-(4-methoxyphenyl)-2-(methylsulfonamido)benzamideMethoxy → hydrogen48 nM (EGFR)2.1 (vs. HER2)
N-(7-fluoro-4-methoxy-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamideChloro → fluoro18 nM (HDAC6)Improved solubility (logP 2.1 → 1.7) .

Basic: What are critical solubility and stability parameters for in vitro assays?

Answer:

  • Solubility :
    • DMSO stock solutions (50 mM) preferred; aqueous solubility <10 µM in PBS (pH 7.4).
  • Stability :
    • Degrades <5% in PBS at 4°C over 72 hours.
    • Light-sensitive: store in amber vials at -20°C.
  • pH Sensitivity : Stable at pH 6–8; hydrolyzes in acidic conditions (pH <4) .

Advanced: How are computational models applied to predict ADMET properties?

Answer:

  • QSAR Models : Predict logP (2.3), polar surface area (98 Ų), and CYP450 inhibition (CYP3A4 IC₅₀: 8.2 µM).
  • In Silico Profiling : Tools like SwissADME estimate moderate bioavailability (55%) and blood-brain barrier permeability (logBB: -1.2).
  • Metabolic Stability : Predominant glucuronidation at the methoxy group (MetaSite 5.0 simulations) .

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